![molecular formula C15H17ClN2O2S B2767749 Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxylate CAS No. 215657-91-3](/img/structure/B2767749.png)
Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxylate, commonly known as BTCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTCP belongs to the class of compounds known as piperidine carboxylates, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of BTCP is not fully understood, but it is believed to act as a dopamine D1 receptor agonist. This activity may be responsible for its therapeutic effects in Parkinson's disease and schizophrenia. Additionally, BTCP has been shown to exhibit some affinity for other neurotransmitter receptors, including serotonin receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
BTCP has been shown to exhibit a range of interesting biochemical and physiological effects, including the ability to increase dopamine release in the brain. Additionally, BTCP has been shown to exhibit some antipsychotic activity, which suggests that it may be useful in the treatment of schizophrenia. Other potential effects of BTCP include the ability to improve cognitive function and memory, although more research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BTCP in lab experiments is that it is a well-studied compound with a known mechanism of action. Additionally, BTCP is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one limitation of using BTCP in lab experiments is that it may not accurately reflect the effects of other dopamine D1 receptor agonists or antipsychotic drugs, which may have different chemical structures and mechanisms of action.
Direcciones Futuras
There are many potential future directions for research on BTCP. One area of interest is the development of more potent and selective dopamine D1 receptor agonists based on the structure of BTCP. Additionally, more research is needed to fully understand the biochemical and physiological effects of BTCP, particularly with regard to its potential therapeutic applications in Parkinson's disease and schizophrenia. Finally, more research is needed to fully understand the potential advantages and limitations of using BTCP in lab experiments, particularly with regard to its ability to accurately reflect the effects of other dopamine D1 receptor agonists and antipsychotic drugs.
Métodos De Síntesis
The synthesis of BTCP involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with ethyl 4-piperidinecarboxylate in the presence of a base. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization from a suitable solvent. The yield of BTCP is typically in the range of 50-70%, depending on the specific reaction conditions used.
Aplicaciones Científicas De Investigación
BTCP has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In animal models, BTCP has been shown to exhibit dopamine D1 receptor agonist activity, which suggests that it may be useful in the treatment of Parkinson's disease. Additionally, BTCP has been shown to exhibit antipsychotic activity in animal models of schizophrenia, which suggests that it may be useful in the treatment of this disorder as well.
Propiedades
IUPAC Name |
ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-2-20-14(19)10-5-7-18(8-6-10)15-17-12-4-3-11(16)9-13(12)21-15/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPBUKDZKEQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.